molecular formula C8H7BrClNO2 B13127763 2-(2-Amino-4-bromo-5-chlorophenyl)aceticacid

2-(2-Amino-4-bromo-5-chlorophenyl)aceticacid

Cat. No.: B13127763
M. Wt: 264.50 g/mol
InChI Key: ODCYFJSHLBHPGV-UHFFFAOYSA-N
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Description

2-(2-Amino-4-bromo-5-chlorophenyl)acetic acid is an organic compound that belongs to the class of aromatic amino acids It is characterized by the presence of amino, bromo, and chloro substituents on a phenyl ring, which is attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-bromo-5-chlorophenyl)acetic acid typically involves multi-step organic reactions. One common method is the halogenation of 2-amino phenylacetic acid, followed by selective bromination and chlorination. The reaction conditions often include the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-bromo-5-chlorophenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, dehalogenated compounds, and substituted phenylacetic acids .

Scientific Research Applications

2-(2-Amino-4-bromo-5-chlorophenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-bromo-5-chlorophenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Amino-4-chlorophenyl)acetic acid: Similar structure but lacks the bromo substituent.

    2-(2-Amino-4-bromo-5-fluorophenyl)acetic acid: Contains a fluorine atom instead of chlorine.

    2-(2-Amino-4-bromo-5-iodophenyl)acetic acid: Contains an iodine atom instead of chlorine.

Uniqueness

2-(2-Amino-4-bromo-5-chlorophenyl)acetic acid is unique due to the presence of both bromo and chloro substituents, which can influence its reactivity and biological activity. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

2-(2-amino-4-bromo-5-chlorophenyl)acetic acid

InChI

InChI=1S/C8H7BrClNO2/c9-5-3-7(11)4(1-6(5)10)2-8(12)13/h1,3H,2,11H2,(H,12,13)

InChI Key

ODCYFJSHLBHPGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)N)CC(=O)O

Origin of Product

United States

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